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Compound of Interest

Compound Name: (Z)-ONO 1301

Cat. No.: B15572767 Get Quote

Welcome to the technical support center for ONO-1301SR, a sustained-release formulation of

the prostacyclin agonist ONO-1301. This resource is designed for researchers, scientists, and

drug development professionals to provide guidance on troubleshooting and modifying the

release profile of ONO-1301SR during experimental studies.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of sustained release for ONO-1301SR?

A1: ONO-1301SR utilizes a biodegradable polymer, poly(lactic-co-glycolic acid) (PLGA), to

encapsulate the active pharmaceutical ingredient (API), ONO-1301.[1][2][3] The sustained

release is achieved through a combination of drug diffusion through the polymer matrix and

polymer degradation.[4]

Q2: What are the key factors that influence the release rate of ONO-1301 from the PLGA

microspheres?

A2: The release profile of ONO-1301SR is primarily influenced by the physicochemical

properties of the PLGA polymer and the microsphere characteristics. These include:

PLGA Molecular Weight: Higher molecular weight PLGA generally leads to a slower release

rate.[4]
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Lactide-to-Glycolide Ratio: A higher lactide-to-glycolide ratio (e.g., 75:25) results in a more

hydrophobic polymer and thus a slower degradation and drug release rate compared to a

50:50 ratio.

Particle Size of Microspheres: Larger microspheres generally exhibit a slower release rate

due to a smaller surface area-to-volume ratio.[4]

Porosity of Microspheres: Less porous microspheres have a slower initial burst release.

Drug Loading: Higher drug loading can sometimes lead to a faster initial release.

Q3: How does ONO-1301 exert its therapeutic effects?

A3: ONO-1301 is a prostacyclin (PGI2) analog that acts as an agonist for the prostacyclin IP

receptor.[1][2][3] Activation of the IP receptor, a G-protein coupled receptor (GPCR), stimulates

adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate

(cAMP).[2] This signaling cascade is believed to mediate the therapeutic effects, including

vasodilation and inhibition of platelet aggregation.[5]

Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization

of ONO-1301SR microspheres.
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Problem Potential Causes Suggested Solutions

High Initial Burst Release

1. Drug adsorbed on the

microsphere surface.2. High

porosity of microspheres.3.

Low molecular weight of

PLGA.[4]4. High drug loading.

1. Optimize the washing step

after microsphere collection to

remove surface-adsorbed

drug.2. Increase the polymer

concentration in the organic

phase during preparation.3.

Use a higher molecular weight

PLGA.4. Consider adding

plasticizers like

dimethylphthalate (DEP) or

tributyl O-acetylcitrate (TBAC)

to the formulation.[6]5. Employ

a "self-healing" technique by

stirring the emulsion at a

temperature close to the glass

transition temperature of the

PLGA during solvent

evaporation.[6]

Low Encapsulation Efficiency

1. Partitioning of the

hydrophobic drug (ONO-1301)

into the external aqueous

phase during emulsion.2. Poor

solubility of the drug in the

polymer solution.3. Suboptimal

emulsification parameters.

1. For hydrophobic drugs like

ONO-1301, an oil-in-water

(o/w) single emulsion is often

suitable. If a double emulsion

(w/o/w) is used, ensure the

drug is dissolved in the oil

phase.2. Ensure complete

dissolution of ONO-1301 in the

organic solvent before

emulsification.3. Optimize

homogenization speed and

time to create stable

droplets.4. Consider using a

polymer with a chemical

structure that has a higher

affinity for the drug.
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Microsphere Aggregation

1. Incomplete removal of the

stabilizer (e.g., polyvinyl

alcohol - PVA) after

preparation.2. Inadequate

drying of the microspheres.3.

Electrostatic interactions

between particles.

1. Ensure thorough washing of

the microspheres with purified

water after collection.2.

Lyophilize the microspheres to

ensure complete removal of

water.3. Consider adding an

anti-static agent during the

drying process if aggregation

persists.

Inconsistent Release Profile

Between Batches

1. Variation in raw materials

(PLGA lot-to-lot variability).2.

Inconsistent preparation

parameters (e.g.,

homogenization speed,

temperature).3. Differences in

particle size distribution

between batches.

1. Characterize each new lot of

PLGA for molecular weight and

inherent viscosity.2. Strictly

control all process parameters

during microsphere

preparation.3. Sieve the

microspheres to obtain a

narrow particle size distribution

for in vitro release studies.

Experimental Protocols
Preparation of ONO-1301 Loaded PLGA Microspheres
(Oil-in-Water Emulsion Solvent Evaporation Method)
This protocol is a general guideline and may require optimization based on specific

experimental goals.

Materials:

ONO-1301

Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio, various molecular

weights)

Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in purified water)
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Purified water

Procedure:

Prepare the Organic Phase: Dissolve a specific amount of PLGA and ONO-1301 in the

organic solvent. For example, dissolve 200 mg of PLGA and 20 mg of ONO-1301 in 2 mL of

DCM.

Prepare the Aqueous Phase: Prepare a solution of PVA in purified water. This will act as the

continuous phase and stabilizer.

Create the Emulsion: Add the organic phase to a larger volume of the aqueous phase (e.g.,

20 mL) under continuous homogenization. The homogenization speed and time will influence

the particle size and should be optimized (e.g., 5000-15000 rpm for 2-5 minutes).

Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g.,

4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid

microspheres.

Collect and Wash the Microspheres: Collect the microspheres by centrifugation or filtration.

Wash the collected microspheres several times with purified water to remove residual PVA.

Drying: Lyophilize (freeze-dry) the washed microspheres to obtain a fine, free-flowing

powder.

Characterization: Characterize the microspheres for particle size distribution (e.g., using

laser diffraction), surface morphology (e.g., using scanning electron microscopy - SEM), and

drug loading and encapsulation efficiency (e.g., by dissolving a known amount of

microspheres in a suitable solvent and quantifying ONO-1301 content using HPLC).

In Vitro Release Testing of ONO-1301SR
This protocol describes a common method for evaluating the in vitro release of ONO-1301 from

the prepared microspheres.

Materials and Equipment:

ONO-1301SR microspheres
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Phosphate-buffered saline (PBS), pH 7.4 (dissolution medium)

Shaking water bath or USP Apparatus 2 (Paddle Apparatus)

Centrifuge tubes

HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

Preparation: Accurately weigh a specific amount of ONO-1301SR microspheres (e.g., 10-20

mg) and place them into a centrifuge tube containing a known volume of pre-warmed (37°C)

dissolution medium (e.g., 10 mL of PBS, pH 7.4).

Incubation: Place the tubes in a shaking water bath at 37°C with constant agitation (e.g., 100

rpm).

Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and so on for several

days or weeks), remove the tubes from the shaker.

Separation: Centrifuge the tubes to pellet the microspheres.

Sample Collection: Carefully withdraw a specific volume of the supernatant (e.g., 1 mL) for

analysis.

Medium Replacement: Replace the withdrawn volume with an equal volume of fresh, pre-

warmed dissolution medium.

Analysis: Analyze the concentration of ONO-1301 in the collected samples using a validated

HPLC method.

Data Calculation: Calculate the cumulative percentage of ONO-1301 released at each time

point.

HPLC Conditions (Example):

Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient or isocratic)

Flow Rate: 1.0 mL/min

Injection Volume: 20 µL

Detection: UV at a specific wavelength for ONO-1301

Data on Release Profile Modification
The following tables provide an example of how the release profile of a hydrophobic drug from

PLGA microspheres can be modified by changing the polymer's molecular weight and the drug

loading. Note: This data is illustrative and based on typical trends observed for hydrophobic

drugs in PLGA microspheres. Actual results for ONO-1301SR may vary and require

experimental determination.

Table 1: Effect of PLGA Molecular Weight on Cumulative Drug Release (%)

Time (hours) PLGA (Low MW)
PLGA (Medium
MW)

PLGA (High MW)

1 25 15 8

24 60 40 25

72 85 65 45

168 (7 days) 95 80 60

Table 2: Effect of Drug Loading on Cumulative Drug Release (%)

Time (hours) Low Drug Loading (5%) High Drug Loading (15%)

1 12 28

24 35 65

72 60 88

168 (7 days) 75 98
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Caption: ONO-1301 signaling pathway.

Experimental Workflow for Modifying ONO-1301SR
Release Profile
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Caption: Experimental workflow for modifying the release profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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